molecular formula C12H13ClN2O B8707565 4-chloro-1-(4-methoxy-2,6-dimethylphenyl)-1H-pyrazole

4-chloro-1-(4-methoxy-2,6-dimethylphenyl)-1H-pyrazole

Cat. No.: B8707565
M. Wt: 236.70 g/mol
InChI Key: CBNVAZVMJVONEX-UHFFFAOYSA-N
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Description

4-chloro-1-(4-methoxy-2,6-dimethylphenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C12H13ClN2O and its molecular weight is 236.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

4-chloro-1-(4-methoxy-2,6-dimethylphenyl)pyrazole

InChI

InChI=1S/C12H13ClN2O/c1-8-4-11(16-3)5-9(2)12(8)15-7-10(13)6-14-15/h4-7H,1-3H3

InChI Key

CBNVAZVMJVONEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N2C=C(C=N2)Cl)C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a −78° C. solution of Intermediate (79) (500 mg, 2.34 mmol) in THF (10 mL) was added n-BuLi (0.98 mL of a 2.5M solution in hexanes, 2.45 mmol). The reaction mixture was stirred for 30 min at −78° C. Di-t-butyl diazene-1,2-dicarboxylate (565 mg, 2.45 mmol) was added in one portion. The reaction mixture was allowed to warm to room temperature and stirred for 30 min. A solution of 2-chloromalonaldehyde (260 mg, 2.45 mmol) in THF (2.0 mL) was added dropwise at 0° C. 4M HCl in dioxane (10 mL) was added. The reaction mixture was stirred at reflux overnight Saturated aqueous NaHCO3 was added to bring the aqueous layer to pH=7. The mixture was extracted with ethyl acetate (10 ml×3). The combined organic layers were dried over Na2SO4 and concentrated under reduced pressure. The crude residue was purified by silica gel chromatography to give compound 4-chloro-1-(4-methoxy-2,6-dimethylphenyl)-1H-pyrazole (100 mg) as a pale yellow oil. 1H NMR (400 MHz, CDCl9) δ 7.57 (s, 1H), 7.35 (s, 1H), 6.57 (s, 2H), 3.74 (s, 3H), 1.92 (s, 6H).
[Compound]
Name
Intermediate ( 79 )
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
solution
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reactant
Reaction Step One
Name
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10 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
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Type
solvent
Reaction Step One
Quantity
565 mg
Type
reactant
Reaction Step Two
Quantity
260 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
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Reaction Step Five

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